molecular formula C8H18O3 B12700547 Propane, 1,1'-oxybis(2-methoxy- CAS No. 63019-84-1

Propane, 1,1'-oxybis(2-methoxy-

Cat. No.: B12700547
CAS No.: 63019-84-1
M. Wt: 162.23 g/mol
InChI Key: LQJWWOYBOHBPLG-UHFFFAOYSA-N
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Description

Contextualization within the Class of Methoxypropane Ethers

Propane (B168953), 1,1'-oxybis(2-methoxy-) belongs to the broader class of glycol ethers, specifically the P-series, which are derived from propylene (B89431) glycol. wikipedia.orgatamankimya.com These ethers are characterized by the presence of both an ether and an alcohol or, in this case, two ether linkages derived from propylene oxide units. atamankimya.com Methoxypropane ethers, like the subject of this article, are noted for their excellent solvency for a wide range of substances, a property that makes them highly valuable in numerous applications. dow.com They are generally colorless liquids with a mild, pleasant odor. atamanchemicals.com A key characteristic of Propane, 1,1'-oxybis(2-methoxy-) is its aprotic nature, meaning it lacks a hydroxyl group. This makes it relatively inert and suitable for use in proton-sensitive systems, such as in the formulation of polyurethane coatings. atamanchemicals.comchemicalbook.comchemicalbook.comatamanchemicals.com

Nomenclature and Isomeric Considerations of Propane, 1,1'-oxybis(2-methoxy-) and Related Structures

The systematic IUPAC name for the primary compound of interest is 2-methoxy-1-(2-methoxypropoxy)propane. However, it is commonly referred to by several other names, including bis(2-methoxypropyl) ether and is a primary component of the commercial product known as Di(propylene glycol) dimethyl ether (DPGDME). sigmaaldrich.comrsc.org

A critical aspect of this compound is the prevalence of isomers. The commercial product sold as Di(propylene glycol) dimethyl ether is typically a mixture of four isomers. oecd.org This isomeric complexity arises from the different ways the propylene oxide units can be linked and where the methoxy (B1213986) groups are attached.

Compound Name CAS Number Molecular Formula Synonyms
Propane, 1,1'-oxybis(2-methoxy-)63019-84-1C8H18O32-methoxy-1-(2-methoxypropoxy)propane, bis(2-methoxypropyl) ether
Di(propylene glycol) dimethyl ether111109-77-4C8H18O3Proglyde DMM, Bis(methoxypropyl) ether

This table provides a summary of the nomenclature for Propane, 1,1'-oxybis(2-methoxy-) and its related commercial mixture.

Historical Development of Research on Propane, 1,1'-oxybis(2-methoxy-) and its Chemical Space

The history of Propane, 1,1'-oxybis(2-methoxy-) is intertwined with the broader development of glycol ethers. The first commercial glycol ethers, known under the trade name "Cellosolve," were introduced in the 1920s. wikipedia.org These early glycol ethers were primarily E-series, derived from ethylene (B1197577) glycol. wikipedia.org

The synthesis of ethers, in general, has been a cornerstone of organic chemistry since the development of the Williamson ether synthesis in the mid-19th century. This method, involving the reaction of an alkoxide with an alkyl halide, provided a versatile route to ethers. Another historical method is the acid-catalyzed dehydration of alcohols.

Current Research Significance and Fundamental Challenges in Ether Chemistry

The current research significance of Propane, 1,1'-oxybis(2-methoxy-), primarily as a component of Di(propylene glycol) dimethyl ether, lies in its application as a versatile and environmentally friendly solvent. chemicalbook.com Its aprotic nature and excellent solvency make it a valuable medium for a variety of chemical reactions and formulations. dow.com For instance, it is used as a solvent in water-based polyurethane coatings, cleaners, and in agricultural formulations. dow.comchemicalbook.com A specific research application has demonstrated the use of bis(methoxypropyl) ether as a promoter in the oxidation of aromatic alcohols to carboxylic acids. rsc.org

Despite the utility of ethers, their synthesis and application present ongoing challenges. A significant challenge in ether synthesis is the formation of sterically hindered ethers. While the Williamson synthesis is effective for many ethers, it can be inefficient for more complex, branched structures. google.com The synthesis of acyclic polyethers with controlled structures and defined lengths also remains a challenge. researchgate.net The fact that Propane, 1,1'-oxybis(2-methoxy-) is often used as a mixture of isomers highlights the difficulties in achieving highly selective synthesis in this class of compounds. oecd.org Furthermore, the development of sustainable and green processes for ether synthesis is an active area of research, with a focus on reducing byproducts and improving energy efficiency. acs.org

Property Value Reference
Boiling Point 175 °C sigmaaldrich.commerckmillipore.com
Density 0.902 - 0.903 g/mL at 20-25 °C chemicalbook.comsigmaaldrich.commerckmillipore.com
Molecular Weight 162.23 g/mol sigmaaldrich.com
Nature Aprotic Solvent atamanchemicals.comchemicalbook.comchemicalbook.comatamanchemicals.com

This interactive table summarizes key physicochemical properties of Di(propylene glycol) dimethyl ether, of which Propane, 1,1'-oxybis(2-methoxy-) is a major isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63019-84-1

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2-methoxy-1-(2-methoxypropoxy)propane

InChI

InChI=1S/C8H18O3/c1-7(9-3)5-11-6-8(2)10-4/h7-8H,5-6H2,1-4H3

InChI Key

LQJWWOYBOHBPLG-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(C)OC)OC

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization of Propane, 1,1 Oxybis 2 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of Propane (B168953), 1,1'-oxybis(2-methoxy-). By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is used to identify the number and type of hydrogen atoms in a molecule. For Propane, 1,1'-oxybis(2-methoxy-), which has the IUPAC name 2-methoxy-1-(2-methoxypropoxy)propane, the spectrum is expected to show distinct signals for each non-equivalent proton environment. nih.gov Due to the molecule's symmetry, certain protons are chemically equivalent. The expected signals would arise from the methyl protons of the two terminal CH₃ groups, the protons of the two methoxy (B1213986) (–OCH₃) groups, the methine (–CH) protons, and the methylene (B1212753) (–CH₂–) protons of the central ether linkage. docbrown.info

The integration of the signal areas in the ¹H NMR spectrum corresponds to the ratio of the protons in each unique environment, which for this molecule is predicted to be 6:6:2:2. docbrown.info Spin-spin coupling, described by the n+1 rule, would cause these signals to split into multiplets, providing information on adjacent protons. For example, the methine proton signal would be split into a multiplet by the neighboring methyl and methylene protons. docbrown.info

Table 1: Predicted ¹H NMR Spectroscopic Data for Propane, 1,1'-oxybis(2-methoxy-)

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Terminal Methyl (–CH–CH₃ ) ~1.1 Doublet 6H
Methoxy (–OCH₃ ) ~3.3 Singlet 6H
Methylene (–O–CH₂ –CH–) ~3.4 Multiplet 2H

Note: Predicted values are based on data from analogous compounds like 2-methoxypropane (B122115) and general principles of NMR spectroscopy. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Since Propane, 1,1'-oxybis(2-methoxy-) possesses planes of symmetry, it is expected to show fewer than the total eight carbon signals, indicating chemically equivalent carbon atoms. Based on its structure, four distinct signals are anticipated, corresponding to the terminal methyl carbons, the methoxy carbons, the methine carbons, and the central methylene carbons. docbrown.info The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, with carbons closer to oxygen appearing further downfield. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Spectroscopic Data for Propane, 1,1'-oxybis(2-methoxy-)

Carbon Type Predicted Chemical Shift (δ, ppm)
Terminal Methyl (–CH–C H₃) ~19
Methoxy (–OC H₃) ~56
Methylene (–O–C H₂–CH–) ~75

Note: Predicted values are based on data from analogous compounds like 2-methoxypropane and 1-methoxypropane. docbrown.infodocbrown.info

Advanced NMR Techniques for Stereochemical Analysis

The structure of Propane, 1,1'-oxybis(2-methoxy-) contains two chiral centers at the C2 and C2' positions. This gives rise to the possibility of stereoisomers, specifically diastereomers (R,S and S,R, which are meso compounds) and a pair of enantiomers (R,R and S,S). Advanced two-dimensional (2D) NMR techniques are invaluable for distinguishing between these isomers. longdom.org

Correlation Spectroscopy (COSY) would be used to establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of the carbon backbone by showing which protons are adjacent to each other. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the relative stereochemistry. These techniques identify protons that are close in space, regardless of whether they are connected through bonds. By analyzing the cross-peaks in NOESY or ROESY spectra, the spatial arrangement of the substituents around the chiral centers can be determined, allowing for the differentiation of diastereomers. longdom.orgipb.pt

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Propane, 1,1'-oxybis(2-methoxy-) is expected to be dominated by absorptions characteristic of its ether linkages and alkane structure. docbrown.info

Key expected vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the methyl, methylene, and methine groups. docbrown.info

C-H Bending/Deformation: Absorptions in the 1365-1470 cm⁻¹ region. docbrown.info

C-O-C Stretching: A strong, prominent absorption band, or group of bands, typically found in the 1060-1150 cm⁻¹ region, which is characteristic of the ether functional group. This is often the most diagnostic peak for identifying ethers. docbrown.inforesearchgate.net

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Table 3: Predicted Principal IR Absorption Bands for Propane, 1,1'-oxybis(2-methoxy-)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (alkane) 2850 - 3000 Strong
C-H Bend (alkane) 1365 - 1470 Medium

Note: Expected wavenumbers are based on data from analogous ether compounds. docbrown.inforesearchgate.net

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Mapping

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For Propane, 1,1'-oxybis(2-methoxy-), with a molecular formula of C₈H₁₈O₃, the molecular weight is 162.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 162.

The fragmentation pattern provides structural information. The molecule is expected to fragment via pathways common to ethers, primarily through cleavage of the carbon-carbon or carbon-oxygen bonds. A key fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to an ether oxygen. nist.govdocbrown.info This would lead to the formation of stable oxonium ions. Common fragmentation pathways would likely produce characteristic ions that help to confirm the structure of the molecule. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of Propane, 1,1'-oxybis(2-methoxy-) and for resolving its different isomers. cymitquimica.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a standard method for determining the purity of volatile organic compounds like this ether. The presence of multiple peaks would indicate impurities or the presence of different isomers. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. Given the compound's polarity from the ether groups, Reversed-Phase Liquid Chromatography (RPLC) would be a suitable method for analysis. For separating the closely related stereoisomers, specialized chiral stationary phases might be required. diva-portal.org

Hydrophilic Interaction Liquid Chromatography (HILIC) could also be employed as an alternative to RPLC, particularly for separating polar isomers or impurities that are poorly retained in reversed-phase systems. diva-portal.org

The choice of chromatographic method and conditions, such as the column type and mobile phase composition, can be optimized to achieve effective separation and accurate quantification of the compound and its related substances. diva-portal.orgcore.ac.uk

Table 4: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
Propane, 1,1'-oxybis(2-methoxy-) 63019-84-1 C₈H₁₈O₃
2-Methoxypropane 598-53-8 C₄H₁₀O
1-Methoxypropane 557-17-5 C₄H₁₀O
Ethane, 1,1'-oxybis[2-methoxy- 111-96-6 C₆H₁₄O₃
Propane 74-98-6 C₃H₈

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a primary technique for the analysis of volatile compounds like Propane, 1,1'-oxybis(2-methoxy-). When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components within a sample. In the analysis of complex mixtures, such as juice volatiles, Propane, 2-methoxy- (an isomer) has been identified with significant relative abundance, demonstrating the technique's utility in separating structurally similar compounds. aast.edu

The standard procedure involves injecting a sample into a GC system where it is vaporized. An inert carrier gas, such as helium, transports the sample through a capillary column. uin-alauddin.ac.idnemi.gov The separation is based on the differential partitioning of components between the stationary phase of the column and the mobile gas phase. Factors like boiling point and polarity influence the retention time—the time it takes for a compound to travel through the column. For instance, in a study of juice components, the GC injector and detector temperatures were set to 250°C and 280°C, respectively, to ensure efficient volatilization and detection. aast.edu

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for identification. This spectrum, along with the retention time, allows for high-confidence identification when compared against spectral libraries like the Wiley mass spectral database. aast.edu

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

Parameter Setting
Injector Temperature 250°C - 260°C
Detector Temperature 280°C
Carrier Gas Helium
Column Type Capillary
Injection Mode Split
MS Interface Temp. 280°C

This table represents typical parameters and may be adjusted based on the specific analytical goals. aast.eduuin-alauddin.ac.id

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogs

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally unstable analogs, such as higher molecular weight polyethers or degradation products. tandfonline.com HPLC separates compounds based on their interaction with a solid stationary phase (e.g., C18) and a liquid mobile phase. tandfonline.comchromatographyonline.compickeringlabs.com

For polyethers, reversed-phase HPLC is commonly employed, often using a C18 column with a mobile phase consisting of a mixture like methanol (B129727) and water or acetonitrile (B52724) and water. tandfonline.comoup.com Detection can be challenging for aliphatic polyethers that lack a UV chromophore. In such cases, universal detectors like Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD) are used. tandfonline.com Alternatively, post-column derivatization can be performed to introduce a chromophore, allowing for UV-Vis detection. chromatographyonline.compickeringlabs.comchromatographyonline.com This involves reacting the eluted compounds with a reagent, such as vanillin (B372448) in an acidic medium, to produce a colored product that can be measured. pickeringlabs.com

Table 2: Typical HPLC Conditions for Polyether Analysis

Parameter Condition
Column C18, 4.6 x 250 mm
Mobile Phase Isocratic or gradient mixture (e.g., Methanol/Water)
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Detector Refractive Index (RI), ELSD, or UV-Vis with post-column derivatization

This table provides an example of HPLC conditions; specific parameters can vary. chromatographyonline.compickeringlabs.com

Advanced Chemometric Approaches for Multivariate Chromatographic Data Analysis

The large and complex datasets generated by chromatographic techniques, especially comprehensive two-dimensional gas chromatography (GC×GC-MS), often require advanced data processing tools known as chemometrics. oup.comoup.comresearchgate.net Chemometrics uses mathematical and statistical methods to extract meaningful chemical information from complex data. oup.comoup.com

Methods like Principal Component Analysis (PCA) are used for data reduction and visualization, helping to identify patterns and discriminate between samples. rsc.org For resolving co-eluting or overlapping peaks, which is a common challenge in complex mixtures, multivariate curve resolution (MCR) techniques like Parallel Factor Analysis (PARAFAC and PARAFAC2) are employed. oup.comoup.comresearchgate.net These algorithms can deconstruct the complex data into pure component profiles (mass spectra and elution profiles), enabling more accurate identification and quantification of individual compounds. oup.comoup.com The development of open-source software like GcDUO and MOCCA facilitates the application of these advanced chemometric methods, making them more accessible for researchers to perform tasks such as peak deconvolution, alignment, and annotation. oup.comoup.comchemrxiv.org

These computational tools are crucial for unlocking the full potential of modern chromatographic methods, allowing for a more thorough analysis of complex chemical systems than manual data interpretation would permit. researchgate.netcopernicus.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is then used to calculate the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. youtube.comlibretexts.org

For an organic compound like Propane, 1,1'-oxybis(2-methoxy-), with the molecular formula C₈H₁₈O₃, the analysis is typically performed via combustion analysis. youtube.com In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and weighed. libretexts.org The mass of carbon in the original sample is determined from the mass of CO₂, and the mass of hydrogen is determined from the mass of H₂O. libretexts.org The mass of oxygen is usually determined by subtracting the masses of carbon and hydrogen from the total sample mass. libretexts.org

From these masses, the number of moles of each element is calculated. Dividing the mole quantities by the smallest value yields the molar ratio, which provides the empirical formula. youtube.comlibretexts.org

Table 3: Theoretical Elemental Composition of Propane, 1,1'-oxybis(2-methoxy-) (C₈H₁₈O₃)

Element Atomic Mass ( g/mol ) Moles in Formula Mass in Formula (g) Mass Percent (%)
Carbon (C) 12.011 8 96.088 59.21
Hydrogen (H) 1.008 18 18.144 11.18
Oxygen (O) 15.999 3 47.997 29.58
Total 162.229 100.00

The results from an experimental combustion analysis should closely match these theoretical percentages to confirm the empirical formula. youtube.comnih.gov

By comparing the experimentally determined mass of the empirical formula with the molecular mass obtained from mass spectrometry, the molecular formula can be confirmed. youtube.comyoutube.com

Electrochemical Characterization for Redox Behavior Studies

Electrochemical characterization, primarily through techniques like cyclic voltammetry (CV), is used to study the redox behavior of a compound—its ability to be oxidized (lose electrons) or reduced (gain electrons). Ethers, including glycol ethers like Propane, 1,1'-oxybis(2-methoxy-), are generally considered electrochemically stable and often serve as solvents in electrochemical studies, particularly in lithium battery research. researchgate.netnih.govucl.ac.uk

Their stability across a wide voltage window is a key property. nih.govucl.ac.uk For example, studies on triethylene glycol dimethyl ether (triglyme), a related glyme, show its use as an electrolyte medium in lithium batteries. researchgate.netnih.govucl.ac.uk Cyclic voltammetry in these studies is used to evaluate the electrochemical stability window of the electrolyte and to observe the redox processes of other components in the system, such as the lithium salt or dissolved oxygen. researchgate.netnih.gov

While Propane, 1,1'-oxybis(2-methoxy-) itself is not typically redox-active under normal conditions, its electrochemical characterization would involve dissolving it with a supporting electrolyte in a suitable solvent and scanning a potential range to identify any oxidation or reduction peaks. The absence of such peaks within a wide potential window would confirm its electrochemical stability, making it a candidate for applications requiring inert media, such as in electrolytes for batteries or as a solvent for electrochemical synthesis. The redox behavior can be influenced by the presence of functional groups; for instance, the introduction of redox-active units like tetrathiafulvalene (B1198394) or metal complexes can impart specific electrochemical properties to a molecule. unige.ch

Chemical Reactivity and Reaction Mechanisms of Propane, 1,1 Oxybis 2 Methoxy

Mechanisms of Ether Cleavage and Formation Reactions

The stability of the ether linkage in Propane (B168953), 1,1'-oxybis(2-methoxy-) is a defining characteristic, yet it can undergo specific cleavage and formation reactions under controlled conditions.

Formation Reactions: The synthesis of glycol ethers such as Propane, 1,1'-oxybis(2-methoxy-) is typically achieved through the reaction of propylene (B89431) oxide with methanol (B129727). atamanchemicals.comgoogle.com This reaction can be catalyzed by either acids or bases. However, the use of basic catalysts is generally preferred as it yields a more selective production of the α-isomer, which has a secondary alcohol structure, over the β-isomer (primary alcohol). google.com In some processes, Propane, 1,1'-oxybis(2-methoxy-) may be formed as a byproduct during the synthesis of propylene glycol methyl ether. google.com

Cleavage Reactions: While generally inert, the ether bonds in Propane, 1,1'-oxybis(2-methoxy-) can be cleaved under specific chemical conditions. It is known to react with acids to form esters and with oxidizing agents to yield corresponding aldehydes or carboxylic acids. pschemicals.com It can also react with aldehydes to form acetals. atamanchemicals.com These transformations imply a cleavage or rearrangement of the ether's core structure.

The catalytic hydrolysis of ethers, such as the related dimethyl ether over an H-ZSM-5 zeolite catalyst, provides insight into potential cleavage mechanisms. Theoretical studies of this process show two possible pathways: researchgate.netacs.org

Stepwise Mechanism: This pathway begins with the demethylation of the ether to form a surface methoxide (B1231860) intermediate, which is then hydrolyzed by water to produce methanol. The calculated activation barrier for the initial demethylation step is the rate-limiting factor. acs.org

Concerted Mechanism: In this pathway, the demethylation and hydrolysis occur simultaneously in a single step, bypassing the formation of an intermediate. This route has a lower activation barrier, suggesting it is the more likely mechanism. acs.org

These mechanisms, involving protonation and subsequent nucleophilic attack or rearrangement, are fundamental to understanding the acid-catalyzed cleavage of ethers like Propane, 1,1'-oxybis(2-methoxy-).

Role of Propane, 1,1'-oxybis(2-methoxy-) as a Reaction Solvent or Medium in Specific Chemical Syntheses

Propane, 1,1'-oxybis(2-methoxy-) is highly valued as a polar, aprotic solvent, owing to its chemical stability and the absence of a reactive hydroxyl group. atamanchemicals.comulprospector.comdisanlatinoamerica.com Its unique properties make it an ideal medium for a variety of chemical syntheses.

Key Applications as a Solvent:

Proton-Sensitive Systems: Its inert nature makes it an excellent choice for reactions that are sensitive to protons, such as in the formulation of water-based polyurethane dispersions (PUDs) and isocyanate coating systems. atamanchemicals.comchemical-product.comatamanchemicals.comclariant.comdow.com It is often used as a less toxic, environmentally friendly replacement for N-methylpyrrolidone (NMP). chemical-product.comclariant.comunilongindustry.com

Organometallic Reactions: The ether oxygens can chelate metal cations, stabilizing them in solution. This makes it a versatile solvent for processes involving organometallic reagents, such as Grignard reactions, and those using alkali metals or sodium hydride. atamanchemicals.comulprospector.comulprospector.comunicamp.br Its use can lead to increased yields and reduced purification costs. unicamp.br

Polymerizations: Due to its stability and solvency, it is employed as an inert reaction medium for various polymerization reactions. atamanchemicals.comulprospector.comatamankimya.com

Esterification Reactions: It can be used as an azeotroping agent to remove water during esterification reactions, driving the equilibrium toward the product and yielding exceptionally clear resins. disanlatinoamerica.comchemical-product.comatamanchemicals.comdow.com

Industrial Cleaners: The stability of Propane, 1,1'-oxybis(2-methoxy-) across a wide pH range allows for its use in formulating strongly acidic or alkaline industrial cleaning products for applications like metal surface cleaning. chemical-product.comatamankimya.com

Catalytic Transformations Involving Propane, 1,1'-oxybis(2-methoxy-) and its Derivatives

Beyond its role as a solvent, Propane, 1,1'-oxybis(2-methoxy-) and its isomers can actively participate in and promote catalytic transformations.

A notable example involves using bis(methoxypropyl) ether as both a promoter and solvent for the oxidation of aromatic alcohols. rsc.orgresearchgate.net This process utilizes molecular oxygen (O₂) as the sole oxidant to convert aromatic alcohols into aromatic carboxylic acids and ketones. rsc.orgresearchgate.net Significantly, this transformation proceeds cleanly with high conversion and selectivity in the absence of any external metal catalysts, initiators, or bases. researchgate.net The reaction demonstrates excellent functional group tolerance, working well with substrates containing acid-, base-, and oxidant-labile groups. researchgate.net This highlights a green chemistry approach where the ether itself facilitates the oxidation reaction. researchgate.netmdpi.com

Furthermore, studies on related ether compounds shed light on potential catalytic pathways. The catalytic hydrolysis of dimethyl ether over zeolite catalysts, for instance, is a rate-limiting step in the steam reforming of DME to produce hydrogen. researchgate.net This reaction is crucial for applications in fuel cells and underscores the importance of understanding catalytic ether cleavage.

Studies on Functionalization Reactions of the Methoxypropane Core Structure

The core structure of Propane, 1,1'-oxybis(2-methoxy-) is amenable to various functionalization reactions, expanding its utility as a chemical intermediate.

As previously mentioned, the compound can react with acids to form esters and with aldehydes to produce acetals. atamanchemicals.compschemicals.com These reactions represent direct functionalizations of the molecule's inherent reactivity.

The role of bis(methoxypropyl) ether in promoting the oxidation of alcohols to carboxylic acids and ketones is a prime example of a functionalization reaction where the ether is a key participant in transforming one functional group into another under mild, clean conditions. rsc.orgresearchgate.net

Related polyglycol ethers also demonstrate the reactivity of the core ether structure. For example, polyglycol allyl methyl ethers can undergo a platinum-catalyzed hydrosilylation reaction. In this process, the allylic C=C bond of the functionalized polyglycol reacts with the Si-H bond of a silicon compound to create polyether-modified siloxanes, which have diverse applications. clariant.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetic and thermodynamic properties of Propane, 1,1'-oxybis(2-methoxy-) is essential for optimizing its use in industrial processes.

Another investigation into the liquid-phase addition of propylene oxide to various alcohols, including dipropylene glycol methyl ether, determined the reaction velocity constants over a temperature range of 35-100°C, providing fundamental kinetic data for this class of reactions. umich.edu

Thermodynamic and Physical Properties: A range of thermodynamic and physical properties for Propane, 1,1'-oxybis(2-methoxy-) have been documented, which are critical for process design and engineering calculations.

PropertyValueReference
Molecular Weight162.23 g/mol disanlatinoamerica.comchemical-product.com
Boiling Point (@ 760 mmHg)175 °C disanlatinoamerica.comchemical-product.comunivarsolutions.com
Freezing Point< -71 °C disanlatinoamerica.comchemical-product.comunivarsolutions.com
Flash Point (Closed Cup)65 °C disanlatinoamerica.comchemical-product.comunivarsolutions.com
Density (25°C)0.899 g/cm³ disanlatinoamerica.comchemical-product.com
Vapor Pressure (20°C)0.55 mmHg chemical-product.comunivarsolutions.com
Viscosity (25°C)1.0 cP disanlatinoamerica.comchemical-product.comunivarsolutions.com
Surface Tension (25°C)26.3 dynes/cm disanlatinoamerica.comchemical-product.com
Heat of Vaporization (at boiling point)257 J/g disanlatinoamerica.com
Autoignition Temperature165 °C disanlatinoamerica.comunivarsolutions.com
Hansen Solubility Parameters ((J/cm³)1/2)
Dispersion (δd)14.9 disanlatinoamerica.comchemical-product.com
Polar (δp)2.1 disanlatinoamerica.com
Hydrogen Bonding (δh)3.8 disanlatinoamerica.com

Theoretical and Computational Chemistry Studies on Propane, 1,1 Oxybis 2 Methoxy

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the accurate prediction of a wide range of molecular properties from first principles. nrel.govimist.ma These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived. nrel.gov

A fundamental aspect of understanding a molecule is the analysis of its electronic structure. This involves examining the distribution of electrons within the molecule, which dictates its chemical bonding, polarity, and reactivity. Quantum chemical calculations can provide detailed information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they are related to the molecule's ionization potential and electron affinity, respectively, and help in understanding its reactivity in chemical reactions.

For an ether like Propane (B168953), 1,1'-oxybis(2-methoxy-), key aspects of its electronic structure would include the nature of the carbon-oxygen bonds within the ether linkages and methoxy (B1213986) groups. Analysis techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges, revealing the partial positive charges on carbon and hydrogen atoms and the partial negative charges on the oxygen atoms. This charge distribution is responsible for the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Common Quantum Chemical Methods for Electronic Structure Analysis

Method Description Typical Application
Density Functional Theory (DFT) A method that maps the electron density of a many-body system to that of a fictitious non-interacting system. Functionals like B3LYP and M06-2X are commonly used. nrel.govepstem.net Geometry optimization, energy calculations, prediction of spectroscopic properties, calculation of electronic properties (HOMO/LUMO). nrel.govepstem.net
Hartree-Fock (HF) Theory An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. Provides a basic understanding of electronic structure; often used as a starting point for more advanced methods.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that adds electron correlation effects. rsc.org Provides more accurate energies and properties compared to HF, especially for systems where electron correlation is important. rsc.org

| Natural Bond Orbital (NBO) Analysis | A technique to study bonding, charge distribution, and intermolecular interactions by analyzing the electron density in terms of localized orbitals. | Characterizing bond types, determining atomic charges and hybridization, and analyzing donor-acceptor interactions. |

The flexibility of the ether linkages and alkyl chains in Propane, 1,1'-oxybis(2-methoxy-) allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, creating a potential energy surface.

Quantum chemical calculations are highly effective in predicting and helping to interpret spectroscopic data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to the stretching, bending, and torsional motions of the atoms. For Propane, 1,1'-oxybis(2-methoxy-), characteristic vibrational modes would include C-O-C stretching of the ether backbone, C-H stretching of the methyl and methylene (B1212753) groups, and various bending and rocking modes. A study on the related molecule protonated bis(2-methoxyethyl) ether (diglyme) demonstrated excellent agreement between the experimental IRMPD spectrum and vibrational spectra calculated at the MP2 level of theory. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate NMR chemical shifts (¹H and ¹³C). epstem.netnih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to aid in structure elucidation. nih.gov For Propane, 1,1'-oxybis(2-methoxy-), calculations would predict distinct signals for the different types of protons and carbons, such as those in the methoxy groups versus those on the propyl backbone. The chemical shifts of protons on carbons adjacent to the ether oxygens are expected to be in the range of 3.3–4.5 ppm. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Ether-type Protons

Proton Type General Chemical Shift Range (ppm)
R-O-CH 3.2 - 3.8
R-O-CH ₂-R 3.3 - 4.5 libretexts.org
R₂CH -O-R 3.3 - 4.5 libretexts.org

Note: These are general ranges and can be influenced by the specific molecular structure and solvent. sigmaaldrich.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Phenomena

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the atoms as classical particles moving according to forces derived from a force field.

For Propane, 1,1'-oxybis(2-methoxy-), MD simulations could be employed to study its liquid-state properties, such as density and viscosity. Furthermore, these simulations are invaluable for understanding intermolecular interactions. By simulating the molecule in a box with other molecules (either of the same type or a solvent), one can study how they interact and arrange themselves. This is crucial for understanding solvation phenomena, where the ether's oxygen atoms can act as hydrogen bond acceptors in protic solvents. Simulations of AlCl₃ in glyme ethers, for instance, have been used to investigate the structure of solvated aluminum chloride species and their corresponding vibrational spectra. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. nrel.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy and, consequently, its rate.

For an ether like Propane, 1,1'-oxybis(2-methoxy-), potential reactions for study could include its oxidation or its cleavage under acidic conditions. Theoretical methods can be used to calculate the geometries and energies of the reactants, products, and all intermediates and transition states along the proposed reaction pathway. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then verify that a located transition state correctly connects the desired reactants and products.

Solvation Models and Solubility Correlations in Various Media (e.g., Supercritical Carbon Dioxide)

Understanding the solubility of a compound in different solvents is critical for many applications. Computational models can predict solubility by calculating the free energy of solvation. This can be done using either explicit solvent models, where individual solvent molecules are included in the simulation (as in MD), or implicit solvent models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a defined dielectric constant.

The solubility of ethers in various media, including supercritical carbon dioxide (scCO₂), is an area of industrial and academic interest. Supercritical fluids are attractive as "green" solvents. While specific studies on Propane, 1,1'-oxybis(2-methoxy-) in scCO₂ are not prominent, computational methods could be used to predict its solubility. This would involve calculating the interaction energies between the ether and CO₂ molecules and modeling the thermodynamics of the solvation process. Such studies are essential for designing and optimizing processes that might use this or similar compounds as solvents or solutes.

Theoretical Studies of Proton Transfer Processes and Isotope Effects

Theoretical and computational chemistry provide powerful tools to investigate the fundamental aspects of chemical reactivity, including proton transfer processes and the associated kinetic isotope effects. For the compound Propane, 1,1'-oxybis(2-methoxy-) , also known as dipropylene glycol dimethyl ether, specific theoretical studies on intramolecular or intermolecular proton transfer and detailed isotope effect calculations are not extensively available in publicly accessible literature. However, by examining studies on structurally related ethers, such as glymes (glycol diethers), we can infer the theoretical principles that would govern such processes.

Proton transfer is a fundamental step in many chemical reactions. In the context of ethers like Propane, 1,1'-oxybis(2-methoxy-) , the ether oxygen atoms are the most likely sites for protonation due to the presence of lone pairs of electrons. The readiness with which this occurs is quantified by the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of a molecule.

Theoretical studies on a series of glymes and crown ethers have shown that their proton affinities are significant, indicating they are reasonably basic in the gas phase. researchgate.netacs.org Semi-empirical calculations at the AM1 level have been employed to study the proton affinity of various polyether compounds. researchgate.net These studies have revealed a linear correlation between calculated and experimental proton affinities. researchgate.net A key finding from these theoretical investigations is that for the same number of oxygen atoms, linear polyethers (glymes) tend to be more basic (i.e., have a higher proton affinity) than their cyclic counterparts (crown ethers). researchgate.net This difference is attributed to factors such as angular strain within the cyclic structures and the formation of intramolecular hydrogen bonds in the protonated cation. researchgate.net

Isotope effects, particularly the kinetic isotope effect (KIE), are a powerful probe for understanding reaction mechanisms, especially for determining whether a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org The most common type of KIE study involves the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D).

A primary KIE (kH/kD > 1) is observed when the C-H bond being broken is directly involved in the rate-limiting step. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and are typically smaller. wikipedia.org

While direct computational studies on the KIE for proton transfer from or to Propane, 1,1'-oxybis(2-methoxy-) are not readily found, one study on the aminolysis of thiophenyl 4-nitrobenzoate (B1230335) with 4-chlorobenzylamine (B54526) noted the use of dipropylene glycol dimethyl ether as a co-solvent. acs.org This study reported primary deuterium kinetic isotope effects (kH(cat)/kD(cat)) in the range of 1.28–1.62, suggesting the involvement of a proton transfer in the catalytic cycle. acs.org However, in this case, the ether is part of the reaction medium and not the primary reactant undergoing the isotopically sensitive step.

Theoretical calculations, often using density functional theory (DFT), can be used to model the transition states of reactions and predict KIEs. These calculations help in elucidating the geometry of the transition state and the extent of bond breaking/formation. For a hypothetical proton transfer involving Propane, 1,1'-oxybis(2-methoxy-) , computational modeling would be invaluable in predicting the magnitude of the KIE and thus providing insight into the transition state structure.

Research on Structural Derivatives and Analogs of Propane, 1,1 Oxybis 2 Methoxy

Synthesis and Characterization of Novel Oxybis(methoxypropane) Derivatives

The synthesis of Propane (B168953), 1,1'-oxybis(2-methoxy-) and its derivatives is a key area of industrial and academic research. One patented method for preparing dipropylene glycol methyl ether involves utilizing the tower bottoms remaining after the extraction of propylene (B89431) glycol methyl ether as a raw material. This process involves a ring-opening addition reaction of these residual materials with epoxypropane in the presence of a strong base catalyst. Following the reaction, any excess 2-methoxy-1-propyl alcohol is recovered through rectification, and the final product, dipropylene glycol methyl ether, is obtained through separation google.com.

This method is notable for its use of industrial byproducts, which can enhance the economic and environmental profile of the synthesis. The reaction of the tower bottoms with epoxypropane can also lead to the formation of tripropylene (B76144) glycol methyl ether, a higher boiling point compound. The synthesis method ensures a sufficient output of this related compound, which is also a valuable industrial solvent google.com. The catalysts typically used in this process are strong bases such as solid sodium methylate or solid sodium hydroxide (B78521) google.com.

While specific research on a wide array of novel, functionalized derivatives of Propane, 1,1'-oxybis(2-methoxy-) is not extensively documented in publicly available literature, the synthesis of related diether compounds has been reported. For instance, the synthesis of bis(2-(2-methoxy ethoxy)ethyl) 5,5'-9-oxo-9-H-fluorene-2,7-diyl)dithiophene-2-carboxylates has been achieved through palladium-catalyzed reactions researchgate.net. The characterization of such novel derivatives typically involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structures.

Structure-Reactivity Relationship Studies of Modified Propane Ether Frameworks

The reactivity of the Propane, 1,1'-oxybis(2-methoxy-) framework is largely defined by its ether linkages and the absence of hydroxyl groups, which classifies it as an aprotic and relatively inert solvent rsc.orgulprospector.comchemical-product.comchemicalbook.comdow.com. This chemical stability makes it suitable for use in proton-sensitive systems, such as in the formulation of water-based polyurethane coatings rsc.orgulprospector.comchemical-product.comchemicalbook.comdow.com.

Systematic studies on the structure-reactivity relationships of a broad range of modified propane ether frameworks are not widely available. However, general principles of organic chemistry allow for predictions regarding how structural modifications would influence reactivity. The introduction of various functional groups onto the propane ether backbone would significantly alter its chemical properties. For example, the incorporation of electron-withdrawing or electron-donating groups near the ether oxygen atoms would influence the nucleophilicity and basicity of the ether linkages.

Steric hindrance also plays a crucial role in the reactivity of such frameworks. The arrangement and size of substituent groups can impede or facilitate the approach of reactants to the reactive centers within the molecule. In the broader context of glycol ethers, a structure-activity relationship has been noted concerning toxicity, where oxidation to an alkoxyacetic acid is a prerequisite for developmental toxicity and testicular atrophy. This highlights that the metabolism, and thus the reactivity of the ether in a biological system, is highly dependent on its structure. P-series glycol ethers, derived from propylene oxide like Propane, 1,1'-oxybis(2-methoxy-), are generally considered to have lower toxicity than the E-series derived from ethylene (B1197577) oxide wikipedia.orgresearchgate.net.

Comparative Analysis with Other Glycol Ethers and Their Derivatives

Propane, 1,1'-oxybis(2-methoxy-) is part of the P-series of glycol ethers, which are based on propylene oxide wikipedia.orgresearchgate.net. A comparative analysis with other common glycol ethers, such as Diethylene Glycol Dimethyl Ether (an E-series glycol ether) and Propylene Glycol Methyl Ether, reveals distinct differences in their physical and chemical properties, which in turn dictate their applications.

Physical and Chemical Properties Comparison:

PropertyPropane, 1,1'-oxybis(2-methoxy-) (DPGDME)Diethylene Glycol Dimethyl Ether (DEGDME)Propylene Glycol Methyl Ether (PGME)
Molecular Formula C8H18O3C6H14O3C4H10O2
Molar Mass ( g/mol ) 162.23 134.17 90.12
Boiling Point (°C) 175 189 120
Flash Point (°C) 65 91 47
Water Solubility Limited rsc.orgulprospector.comchemical-product.com1-5% Miscible
Evaporation Rate (nBuAc=1) 0.13 ecetoc.org0.05 0.8

From the data, it is evident that Propane, 1,1'-oxybis(2-methoxy-) has a moderate boiling point and evaporation rate compared to the other two glycol ethers. Its limited water solubility contrasts with the miscibility of Propylene Glycol Methyl Ether. These properties make DPGDME a suitable solvent in applications where a slower evaporation rate is desired, such as in certain coatings and inks ecetoc.org. The aprotic nature of DPGDME, due to the absence of hydroxyl groups, also distinguishes it from hydroxyl-containing glycol ethers like Dipropylene Glycol Methyl Ether (DPGME), making it inert in proton-sensitive chemical systems rsc.orgulprospector.comchemical-product.comchemicalbook.comdow.com.

Design of Functionalized Derivatives for Specific Chemical Applications (e.g., CO2-philic Compounds)

The design of molecules with a high affinity for carbon dioxide (CO2-philic compounds) is a significant area of research aimed at developing effective CO2 capture technologies. The ether groups present in Propane, 1,1'-oxybis(2-methoxy-) make it a potential candidate as a physical absorbent for CO2 chemicalbook.com. Research has shown that the ether group is more effective than a methylene (B1212753) group in enhancing the CO2 absorption ability of a solvent chemicalbook.com.

While direct functionalization of Propane, 1,1'-oxybis(2-methoxy-) to create CO2-philic compounds is not extensively reported, related research provides a blueprint for such endeavors. For instance, studies on the modification of poly(epichlorohydrin) with acetate (B1210297) and methyl ether groups have been conducted to create CO2-philic hydrocarbon polymers dss.go.th. This suggests that the introduction of functional groups with a known affinity for CO2, such as amines or carbonates, onto the propane ether backbone could be a viable strategy for designing novel CO2 capture agents.

The functionalization of various polymers with amine groups is a well-established method for enhancing CO2 adsorption capacity rsc.orgaidic.itresearchgate.netresearchgate.net. These amine-functionalized materials can capture CO2 through chemical reactions, offering higher selectivity compared to physical absorbents. The stable and flexible backbone of Propane, 1,1'-oxybis(2-methoxy-) could serve as a scaffold for the attachment of multiple amine functionalities, potentially leading to the development of efficient and regenerable CO2 sorbents.

Development of Novel Linker Molecules Based on the Methoxypropane Structure

Linker molecules are crucial components in various fields of chemistry, including in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and for attaching molecules to solid supports in combinatorial chemistry nih.gov. The ideal linker possesses specific length, flexibility, and solubility characteristics to properly orient the connected molecular fragments.

The development of novel linker molecules based on the Propane, 1,1'-oxybis(2-methoxy-) structure is a promising yet underexplored area. The inherent properties of the methoxypropane backbone, such as its flexibility due to the ether linkages and its solubility in a range of organic solvents, make it an attractive scaffold for linker design. The aprotic and chemically inert nature of the diether structure would provide stability under various reaction conditions rsc.orgulprospector.comchemical-product.comchemicalbook.comdow.com.

By introducing reactive functional groups at the termini of the Propane, 1,1'-oxybis(2-methoxy-) molecule, it could be transformed into a bifunctional linker. These terminal groups could be, for example, amines, carboxylic acids, or alkynes, which would allow for covalent attachment to other molecules of interest. The length of the linker could be systematically varied by using longer or shorter oligo- or poly(propylene glycol) dimethyl ether backbones. While specific examples of such linkers are not prevalent in the current literature, the fundamental properties of the methoxypropane structure suggest a strong potential for its application in the design of novel and versatile chemical linkers for a variety of synthetic applications.

Advanced Applications in Chemical Sciences and Materials Design Research Focused, Non Commercial Product, Non Safety

Role in Polymer Chemistry and Advanced Coating Formulations Research

Propane (B168953), 1,1'-oxybis(2-methoxy-) and its isomers, such as dipropylene glycol dimethyl ether, are gaining attention in the field of polymer chemistry, particularly in the synthesis of polyurethanes and the formulation of advanced coatings.

In polyurethane (PU) production, these ethers can function as physical blowing agents. mdpi.com Physical blowing agents are volatile, chemically inactive compounds that evaporate during the exothermic polyaddition reaction, creating the foam structure. mdpi.com The choice of blowing agent is critical as it influences the final properties of the foam, such as density and thermal conductivity. beilstein-journals.org While traditional blowing agents have included chlorofluorocarbons (CFCs) and hydrocarbons, research into alternatives with more favorable environmental profiles is ongoing. nih.gov Ethers like Propane, 1,1'-oxybis(2-methoxy-) are considered as potential components in these newer formulations.

Furthermore, in the realm of advanced coatings, dipropylene glycol dimethyl ether, a synonym for Propane, 1,1'-oxybis(2-methoxy-), is utilized as an aprotic solvent in water-based polyurethane/isocyanate coating systems. ajgreenchem.com Its strong solvency and compatibility with a wide range of materials make it a valuable component in creating high-performance coatings. ajgreenchem.com Research has also explored the synthesis of polyurethanes with low volatile organic compound (VOC) content, where dipropylene glycol dimethyl ether has been used as a solvent in the creation of prepolymer chains. conicet.gov.ar

The synthesis of novel polyurethanes can be tailored by incorporating different diols and chain extenders, and ethers can play a role in these synthetic routes. researchgate.netugm.ac.id For instance, the properties of polyurethanes can be modified for specific applications, such as creating highly elastic and biocompatible materials for biomedical uses. acs.org

Integration into Novel Catalytic Systems and Reaction Media

The role of ether compounds as more than just inert solvents is an active area of research, with studies demonstrating their direct participation in and influence on catalytic processes. A notable example is the use of bis(2-methoxyethyl) ether, a structurally related compound, to promote intramolecular acceptorless dehydrogenative coupling reactions. In this research, the ether, in combination with molecular oxygen, formed a highly efficient system for the synthesis of quinazolinones without the need for an external initiator, catalyst, or additive. This suggests that the ether itself can act as a reaction medium that facilitates key steps in the catalytic cycle.

The ability of ethers to coordinate with metal centers in catalysts can also influence the outcome of a reaction. This has been observed in various transition-metal-catalyzed transformations where the choice of a bidentate phosphine (B1218219) ligand, which may contain ether functionalities, is crucial for the success of the reaction. Furthermore, research into supramolecular catalysis has shown that dual activation approaches, involving interactions like Se···O bonding with ethers, can enable the catalytic activation of otherwise inert ether bonds for various chemical transformations.

Contribution to the Development of Energy Materials Research

A significant area of application for Propane, 1,1'-oxybis(2-methoxy-) and related glymes is in the development of advanced energy materials, particularly as electrolyte components in lithium-ion batteries. The electrolyte is a critical component of a battery, and its properties directly impact performance, safety, and lifespan.

Ethers are investigated as alternative solvents to traditional carbonate-based electrolytes due to their potential for higher ionic conductivity and better stability at low temperatures. Diglyme (bis(2-methoxyethyl) ether), a close structural relative, is used as a solvent or co-solvent in lithium-ion and other rechargeable batteries. Research into "bisalt ether electrolytes" has shown that using two different lithium salts in an ether-based solvent can lead to significant improvements in the efficiency and cycling stability of lithium-metal cells. The solid electrolyte interphase (SEI) formed in these systems, which is crucial for battery stability, is influenced by the chemistry of the ether solvent.

The table below summarizes some key findings from research on ether-based electrolytes for lithium-ion batteries.

Electrolyte SystemKey FindingReference
Diglyme-based electrolyteUsed as a solvent or co-solvent due to high dielectric constant and stability.
Bisalt ether electrolyteImproved efficiency and cycling stability in Li-metal cells; thinner, denser Li film deposition.
Ether-functionalized ionic liquidsIntroduction of ether groups can decrease viscosity and increase electrical conductivity.
Concentrated ether electrolytesCan reduce volatility and flammability compared to conventional electrolytes.

Investigations in Advanced Materials Science for Engineered Functions

The application of Propane, 1,1'-oxybis(2-methoxy-) in advanced materials science is aimed at engineering materials with specific, tailored functions. This is evident in its use in creating performance-advantaged polymers and functional electrolytes as discussed in the preceding sections.

In polymer science, the incorporation of this compound or its derivatives can lead to materials with enhanced properties. For example, research on biomass-derived monomers for polyurethanes has shown that the structure of the diol can significantly impact the thermal stability and stiffness of the resulting polymer. ugm.ac.id The use of specific solvents and additives, including ethers, is crucial in controlling the polymerization process and the final material characteristics.

The development of "smart" or "advanced" polymers for applications like active packaging is another area of investigation. These materials can have active ingredients incorporated into their formulation to extend the shelf-life of products. The solvent system used in the creation of these polymer matrices is a key factor in their design.

In the context of energy materials, the engineering of the electrolyte at a molecular level, including the choice of ether solvent, allows for the creation of batteries with improved capacity retention and stability, pushing the boundaries of energy storage technology. The ability to fine-tune the properties of the SEI layer through the use of specific ether-based electrolytes is a prime example of designing materials for engineered functions.

Future Directions and Emerging Research Frontiers

Exploration of Sustainable Synthetic Methodologies and Circular Economy Principles

A significant research thrust is the development of environmentally benign synthetic routes for and with Propane (B168953), 1,1'-oxybis(2-methoxy-). Aligning with the principles of green chemistry, recent studies have demonstrated its role as a promoter in the clean oxidation of aromatic alcohols. researchgate.netrsc.org

Key Research Findings:

Green Oxidation Promoter: Research has showcased a practical and eco-friendly procedure for oxidizing aromatic alcohols into carboxylic acids and ketones using atmospheric oxygen as the sole oxidant. researchgate.netrsc.org This process, promoted by bis(methoxypropyl) ether, is notable for not requiring any external metal catalysts, initiators, additives, or bases, which simplifies the reaction and reduces waste. researchgate.netrsc.org

High Efficiency and Tolerance: The ether-promoted oxidation system demonstrates high conversion rates, good selectivity, and excellent tolerance for various functional groups, including those sensitive to acids, bases, and other oxidants. researchgate.net

Economical and Available Materials: The virtue of this methodology is underscored by its reliance on easily available and economical raw materials. researchgate.net This approach is a significant step towards more sustainable chemical manufacturing, minimizing the generation of hazardous byproducts. mdpi.com

These advancements in using Propane, 1,1'-oxybis(2-methoxy-) as a reaction promoter are integral to developing circular economy models in the chemical industry. By enabling cleaner reaction pathways and eliminating the need for complex and often toxic catalysts, such research contributes to processes that are both economically viable and environmentally responsible.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Reactivity

The intersection of computational science and chemistry is opening new avenues for understanding and predicting the behavior of molecules like Propane, 1,1'-oxybis(2-methoxy-). Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for accelerating research and development. nih.govresearchgate.netrjptonline.org

Key Research Findings:

Predicting Reaction Kinetics: Studies have successfully used machine learning to predict the complex reaction kinetics of ethers. For instance, ML models have been developed to accurately predict the rate constants for the intramolecular H-migration of ether peroxy radicals, which is crucial for understanding combustion processes. acs.org A comparative study demonstrated that ML models significantly outperform traditional generic rate rules in this context. acs.org

Guiding Catalyst Design: In related fields, ML algorithms are used to analyze reaction data from the literature to guide the design of new, efficient catalysts. rsc.orgresearchgate.net This data-driven approach can predict catalyst performance based on reaction conditions and components, potentially accelerating the discovery of catalysts for reactions involving ethers. rsc.org

Modeling Physicochemical Properties: Quantitative structure-property relationship (QSPR) models, often enhanced by machine learning, provide a fundamental understanding of how a fuel's chemical structure dictates its physical properties. bham.ac.uk Such models can be applied to ethers to predict key parameters, aiding in their rational design for specific applications.

The table below summarizes various machine learning models that have been compared for their effectiveness in predicting the reaction rate constants of ether peroxy radicals, showcasing the power of these computational tools. acs.org

Machine Learning ModelDescriptionPerformance Insight
Multiple Linear Regression (MLR) A classical statistical approach that models the linear relationship between descriptors and the target variable.Provides a baseline for predictive performance.
Gaussian Process Regression (GPR) A non-parametric, Bayesian approach to regression that provides uncertainty estimates for predictions.Often shows strong performance in chemical kinetics prediction.
eXtreme Gradient Boosting (XGB) An advanced, scalable, and high-performance implementation of gradient boosted decision trees.Known for its accuracy and efficiency in various prediction tasks.
Light Gradient Boosting (LGB) A gradient boosting framework that uses tree-based learning algorithms, designed to be distributed and efficient.Offers faster training speed and lower memory usage compared to XGB, with comparable accuracy.

This table is based on research findings where these models were applied to predict the intramolecular H-migration reaction rate constants for ether peroxy radicals. acs.org

The integration of ML and AI is poised to transform the study of Propane, 1,1'-oxybis(2-methoxy-), enabling more accurate predictions of its properties, reactivity, and performance in various systems, thereby reducing the need for extensive and time-consuming experimental work. nih.gov

Development of Advanced In-Situ Characterization Techniques for Real-Time Monitoring

To optimize chemical processes involving Propane, 1,1'-oxybis(2-methoxy-), it is crucial to understand reaction mechanisms and kinetics in real-time. Advanced in-situ characterization techniques provide a window into the reaction vessel, allowing for continuous monitoring under native conditions. fu-berlin.de

Key Research Findings:

Spectroscopic Monitoring of Etherification: In-situ Raman spectroscopy has been effectively used for the real-time monitoring and end-point detection of heterogeneous etherification reactions. acs.org By developing quantitative calibration models, researchers can predict the concentration of starting materials and products, providing invaluable process understanding during scale-up. acs.org

FTIR and NMR for Mechanistic Insights: Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are well-suited for in-situ monitoring. fu-berlin.de They have been used to follow the etherification of complex molecules like cellulose (B213188) and to monitor initiator-free coupling reactions involving poly(allyl glycidyl (B131873) ether). nih.govrsc.org These methods are crucial for identifying intermediates and elucidating reaction mechanisms. fu-berlin.de

Visualization in Applied Systems: In the field of energy storage, in-situ visualization techniques have been employed to monitor the morphological changes of electrodes in ether-based electrolytes during electrochemical processes. nih.gov This provides a direct look at how the ether environment contributes to stable performance in applications like potassium-ion batteries. nih.gov

The following table summarizes several in-situ techniques and their applications in studying ether-related chemical processes.

In-Situ TechniqueApplicationInformation GainedReference
Raman Spectroscopy Monitoring heterogeneous etherificationReal-time concentration of reactants and products, reaction end-point. acs.org
FTIR Spectroscopy Monitoring cellulose etherificationReal-time reaction course, impact of solvent composition. rsc.org
LED-UV NMR Spectroscopy Monitoring thiol-ene coupling of a poly-etherReaction kinetics, observation of species formed during the coupling process. nih.gov
In-Situ Visualization Monitoring potassium-ion battery electrochemistryMorphological changes of electrode, understanding of stable performance in ether-based electrolytes. nih.gov

The continued development and application of these techniques will enable more precise control over reactions involving Propane, 1,1'-oxybis(2-methoxy-), leading to improved yields, higher purity, and safer operations.

Integration of Propane, 1,1'-oxybis(2-methoxy-) Chemistry into Interdisciplinary Research Areas

The distinct properties of Propane, 1,1'-oxybis(2-methoxy-), such as its solvency, high boiling point, and chemical stability, make it a valuable component in a wide array of interdisciplinary fields. atamanchemicals.comatamankimya.com

Materials Science and Engineering: As a P-series glycol ether, it serves as a high-performance solvent in the formulation of paints, coatings, and inks, where it helps dissolve a wide variety of resins and control drying properties. atamankimya.comalliancechemical.com Its aprotic nature makes it particularly suitable for proton-sensitive systems like water-based polyurethane coatings. atamanchemicals.com

Electronics: In the electronics industry, these glycol ethers are used with other solvents in the manufacturing of laminates and for semiconductor processing to create circuit boards. glycol-ethers.euatamankimya.com

Energy Storage: The unique electrochemical properties of ether-based electrolytes are being harnessed in next-generation battery technologies. Research into potassium-ion batteries has shown that electrolytes containing ethers can lead to more stable performance and improved reversibility. nih.gov

Consumer Products and Agriculture: Glycol ethers are found in numerous household and commercial products, including cleaners, liquid soaps, cosmetics, and agricultural formulations. glycol-ethers.eualliancechemical.comepa.gov Propane, 1,1'-oxybis(2-methoxy-) offers excellent compatibility and solvency for these complex mixtures. atamanchemicals.com

Pharmaceuticals and Biomaterials: Glycol ethers are used as solvents and intermediates in the pharmaceutical industry. atamankimya.com Emerging research in biomaterials includes the synthesis of novel monomers from natural products for applications like dental composites, a field where specialized ethers and solvents play a crucial role. mdpi.com

The integration of this compound across diverse scientific and industrial sectors highlights its versatility and the potential for new discoveries at the interface of chemistry, materials science, and engineering.

Fundamental Investigations into Structure-Function Relationships for Rational Design of Chemical Entities

A deep understanding of how the molecular structure of Propane, 1,1'-oxybis(2-methoxy-) dictates its function is paramount for the rational design of new materials and processes. Fundamental investigations into its interactions and reactivity provide the bedrock for innovation.

Understanding Noncovalent Interactions: The ether oxygen atoms in Propane, 1,1'-oxybis(2-methoxy-) can act as Lewis bases, participating in noncovalent interactions like halogen bonding. acs.org Studying the strength, geometry, and nature of these interactions is crucial for designing supramolecular assemblies and for understanding its behavior as a solvent.

Relating Structure to Reactivity: Fundamental studies on the reactivity of ethers, such as the investigation of H-migration reactions in ether peroxy radicals, provide critical data for building accurate kinetic models. acs.org Understanding how the arrangement of methoxy (B1213986) groups along the propane backbone influences reactivity is key to predicting its stability and degradation pathways.

Designing for Specific Applications: The aprotic and relatively inert nature of this ether is a direct consequence of its structure (the absence of hydroxyl groups). atamanchemicals.com This knowledge allows for its rational selection in applications where proton-sensitive species are present, such as in polyurethane formulations or certain organometallic reactions.

Predictive Modeling for Property-Tuning: The development of QSPR models allows researchers to quantitatively link structural features to macroscopic properties. bham.ac.uk For ethers, this means that properties like boiling point, viscosity, and solvency can be predicted and tuned by systematically modifying the molecular structure, enabling the design of new ethers with tailored functionalities.

By continuing to probe these fundamental structure-function relationships, researchers can move beyond trial-and-error approaches and rationally design novel chemical entities and systems that harness the unique properties of Propane, 1,1'-oxybis(2-methoxy-).

Q & A

Q. Table 1: Degradation Products of Halogenated Ethers

Parent CompoundMajor Degradation ProductsToxicity Class
Propane, 1,1'-oxybis[2-chloro-]2-Chloro-1-propanol, HClAcute Aquatic Toxin

Data Contradiction: How should researchers address discrepancies in reported solubility data for ether derivatives?

Answer:
Discrepancies often arise from measurement conditions (e.g., temperature, solvent purity). For example, diethylene glycol dimethyl ether (CAS 111-96-6) has a logP of -0.36 at 25°C , but variations occur with impurities. Recommendations:

  • Use standardized protocols (e.g., OECD 105 for water solubility).
  • Cross-validate with computational models (e.g., COSMO-RS).
  • Reference authoritative databases like NIST for thermodynamic consistency.

Advanced: What methodological optimizations improve yield in acid-catalyzed ether synthesis?

Answer:

  • Catalyst Selection : Sulfuric acid is common, but solid acids (e.g., Amberlyst-15) reduce side reactions .
  • Solvent-Free Conditions : Supercritical CO₂ enhances reaction rates and selectivity .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments.

Basic: What thermodynamic properties are critical for handling Propane, 1,1'-oxybis(2-methoxy-)?

Answer:
Table 2: Thermodynamic Data for Related Ethers

PropertyDi-n-propyl Ether Diisobutyl Ether
Molecular Weight (g/mol)102.17130.23
Density (g/mL)0.7360.77
Boiling Point (°C)90.5109
Flash Point (°C)-209

These properties guide storage (e.g., flammability precautions) and reaction design (e.g., reflux temperatures).

Advanced: How can researchers mitigate toxicity risks during in vivo studies of ether derivatives?

Answer:

  • Acute Toxicity Screening : Follow OECD 423 guidelines, referencing H302 (harmful if swallowed) and H335 (respiratory irritation) classifications .
  • PPE Protocols : Use fume hoods and nitrile gloves, as skin/eye irritation (H315/H319) is common .
  • Metabolite Analysis : LC-MS identifies bioaccumulation pathways, particularly for chlorinated analogs .

Advanced: What strategies resolve structural ambiguities in ethers with complex substitution patterns?

Answer:

  • X-ray Crystallography : Defines bond angles and stereochemistry.
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon environments, distinguishing methoxy vs. methylene groups .
  • Isotopic Labeling : Tracks oxygen bridging in ¹⁸O-labeled water during hydrolysis studies.

Data Contradiction: How reliable are predictive models for ether stability under oxidative conditions?

Answer:
Models like EPI Suite estimate half-lives but may fail for sterically hindered ethers. Experimental validation is critical:

  • Accelerated Oxidation Tests : Use H₂O₂/UV systems to simulate long-term degradation.
  • Contradictory Data Example : Diisobutyl ether (CAS 628-55-7) shows variable stability in supercritical fluids , requiring case-specific adjustments.

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